Product packaging for 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene(Cat. No.:)

2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene

Cat. No.: B12511171
M. Wt: 431.7 g/mol
InChI Key: IAFAAFNOJADLTA-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene (CAS 2268821-67-4) is a high-value aromatic hydrocarbon with the molecular formula C₂₅H₁₆BrCl and a molecular weight of 431.75 g/mol. This compound is characterized as a white to off-white crystalline powder with a high purity of >98% . It is a strategically functionalized fluorene derivative designed for advanced research and development. Its primary research application is as a critical building block in organic synthesis, particularly in the field of optoelectronic materials . The molecule's structure, featuring bromo and chloro substituents on the rigid fluorene core, makes it a versatile precursor for synthesizing complex organic molecules used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices . Furthermore, fluorene-based scaffolds are increasingly investigated for their biological activity . Related scientific literature highlights that structurally similar compounds have demonstrated promising in vitro antimicrobial and cytotoxic activity against human carcinoma cell lines, such as lung (A-549) and breast (MCF-7) cancers, suggesting potential applications in medicinal chemistry research . This product is offered with a guaranteed assay and is intended for use by qualified researchers. It must be stored in a well-closed container in a cool, dry, and dark place to maintain stability . Intended Use: This product is provided 'For Research Use Only'. It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H16BrCl B12511171 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H16BrCl

Molecular Weight

431.7 g/mol

IUPAC Name

2-bromo-7-chloro-9,9-diphenylfluorene

InChI

InChI=1S/C25H16BrCl/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H

InChI Key

IAFAAFNOJADLTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 7 Chloro 9,9 Diphenyl 9h Fluorene and Analogous Systems

Precursor Synthesis and Halogenation Strategies for Fluorene (B118485) Cores

The foundational step in the synthesis of the target compound is the preparation of the 9,9-diphenyl-9H-fluorene core, which is then subjected to selective halogenation to introduce bromine and chlorine atoms at the desired positions.

The introduction of halogen atoms at specific positions on the fluorene ring system is a critical step that dictates the final structure and reactivity of the molecule. The synthesis of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene would likely proceed through a stepwise halogenation of the 9,9-diphenyl-9H-fluorene precursor.

A potential synthetic route could involve the initial monobromination of 9,9-diphenyl-9H-fluorene. Electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF), are commonly employed to introduce a bromine atom onto the fluorene core. The directing effects of the existing diphenyl groups at the C9 position and the electronic nature of the fluorene system typically favor substitution at the C2 and C7 positions. By carefully controlling the stoichiometry of the brominating agent, selective monobromination at the C2 position can be achieved.

Following the synthesis of 2-bromo-9,9-diphenyl-9H-fluorene, a subsequent chlorination step would be required to introduce the chlorine atom at the C7 position. Reagents such as N-chlorosuccinimide (NCS) can be used for this purpose. The pre-existing bromo group at the C2 position will influence the regioselectivity of the subsequent chlorination, directing the incoming chloro group to the C7 position due to steric and electronic factors.

Alternatively, a synthetic strategy could commence with the dichlorination of the fluorene precursor. For instance, the synthesis of 2,7-dichlorofluorene has been achieved by reacting fluorene with sulfuryl chloride in glacial acetic acid google.com. This di-halogenated intermediate could then potentially undergo a selective monobromination. However, controlling the selectivity of such a reaction on an already di-halogenated and deactivated ring system can be challenging.

The synthesis of the related compound, 2,7-dibromo-9,9-diphenyl-9H-fluorene, is documented and provides insight into the di-halogenation of the 9,9-diphenylfluorene (B150719) scaffold. This suggests that achieving a 2,7-dihalogenation pattern is a feasible synthetic goal. The challenge in synthesizing the target molecule lies in the controlled and selective introduction of two different halogens at these specific positions.

Detailed reaction conditions for the stepwise halogenation are presented in the table below.

StepReactionReagents and ConditionsProduct
1Monobromination9,9-diphenyl-9H-fluorene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF)2-Bromo-9,9-diphenyl-9H-fluorene
2Chlorination2-Bromo-9,9-diphenyl-9H-fluorene, N-Chlorosuccinimide (NCS), Acetic AcidThis compound

Interactive Data Table: Halogenation Reaction Parameters

ReactantHalogenating AgentSolventProduct
9,9-diphenyl-9H-fluoreneNBSDMF2-Bromo-9,9-diphenyl-9H-fluorene
2-Bromo-9,9-diphenyl-9H-fluoreneNCSAcetic AcidThis compound
FluoreneSulfuryl chlorideGlacial acetic acid2,7-Dichlorofluorene google.com

The synthesis of the 9,9-diphenyl-9H-fluorene scaffold is a well-established procedure. A common method involves the reaction of fluorenone with an excess of a phenylating agent, such as phenylmagnesium bromide or phenyllithium, followed by an acidic workup. For example, 2-Bromo-9H-fluoren-9-one can be reacted with phenylmagnesium chloride in anhydrous tetrahydrofuran (THF). The resulting intermediate is then treated with an acid, such as trifluoromethanesulfonic acid in benzene, to yield 2-bromo-9,9-diphenyl-9H-fluorene researchgate.net. This method can be adapted to start from fluorenone itself to produce the parent 9,9-diphenyl-9H-fluorene.

Another approach involves a Friedel-Crafts-type reaction. For instance, 2-bromo-9-phenyl-9H-fluoren-9-ol can be reacted with benzene in the presence of a Lewis acid like aluminum chloride and trifluoroacetic acid to afford 2-bromo-9,9-diphenyl-9H-fluorene with a high yield nih.gov.

Carbon-Carbon Cross-Coupling Reactions in Fluorene Functionalization

The presence of two different halogen atoms at the C2 (bromo) and C7 (chloro) positions of the 9,9-diphenyl-9H-fluorene core offers the opportunity for selective functionalization through various palladium-catalyzed cross-coupling reactions. The differing reactivity of the C-Br and C-Cl bonds (generally C-I > C-Br > C-Cl) allows for sequential and site-specific introduction of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl structures. In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the C2 position while leaving the C-Cl bond intact. This chemoselectivity is typically achieved by careful selection of the palladium catalyst, ligand, base, and reaction conditions. For instance, using a catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand and a mild base such as potassium carbonate, the Suzuki-Miyaura reaction with an arylboronic acid would preferentially occur at the more reactive C-Br bond.

Following the initial coupling at the C2 position, the remaining chloro group at C7 can be functionalized under more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems, to introduce a second, different aryl or heteroaryl group. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,7-diaryl-9,9-diphenyl-9H-fluorene derivatives. The Suzuki-Miyaura reaction is known to tolerate a wide range of functional groups, making it a versatile method for the synthesis of complex fluorene-based materials researchgate.netyoutube.com.

The Sonogashira coupling reaction provides a direct method for the introduction of ethynyl (B1212043) groups onto the fluorene core, leading to the formation of conjugated systems with interesting photophysical properties. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound can be performed selectively at the C-Br bond.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. By controlling the reaction conditions, a terminal alkyne can be coupled at the C2 position. The resulting 2-alkynyl-7-chloro-9,9-diphenyl-9H-fluorene can then be subjected to a second Sonogashira coupling under more vigorous conditions to functionalize the C7 position, or it can be used in other cross-coupling reactions. The ability to perform these reactions selectively is crucial for the synthesis of well-defined, unsymmetrical fluorene-based polymers and oligomers wikipedia.orglibretexts.orgorganic-chemistry.org.

The Negishi and Stille coupling reactions offer alternative and complementary methods for the functionalization of halogenated fluorenes. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance wikipedia.org. In the context of this compound, a selective Negishi coupling at the C-Br bond can be achieved under mild conditions. The remaining C-Cl bond can then be functionalized in a subsequent step.

The Stille coupling employs organotin reagents, which are stable and can be prepared with a wide variety of functional groups acs.orgwikipedia.org. The reactivity of aryl halides in Stille couplings also follows the order I > Br > Cl, allowing for the selective functionalization of the C-Br bond in the target molecule. While the toxicity of organotin compounds is a concern, the Stille reaction remains a valuable tool for the synthesis of complex organic molecules. Highly selective Stille coupling reactions have been reported for chlorine-containing aromatic bromides, where the reactivity of the chlorine can be completely restrained by using optimized palladium catalysts rsc.org.

The table below summarizes the key features of these cross-coupling reactions for the selective functionalization of this compound.

Coupling ReactionOrganometallic ReagentKey AdvantagesSelective Functionalization at C2 (C-Br)
Suzuki-MiyauraOrganoboronCommercially available reagents, low toxicity, mild conditionsHigh selectivity achievable with standard catalysts
SonogashiraTerminal AlkyneDirect introduction of alkynyl groupsHigh selectivity under controlled conditions
NegishiOrganozincHigh reactivity, good functional group toleranceHigh selectivity under mild conditions
StilleOrganotinStable reagents, wide functional group compatibilityHigh selectivity with optimized catalysts rsc.org

Interactive Data Table: Cross-Coupling Reaction Summary

ReactionOrganometallic PartnerTypical CatalystSelectivity for C-Br over C-Cl
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄High
SonogashiraRC≡CHPd(PPh₃)₄ / CuIHigh
NegishiAr-ZnXPd(dppf)Cl₂High
StilleAr-SnR₃Pd(PPh₃)₄High rsc.org

Carbon-Heteroatom Coupling Reactions for Fluorene Derivatives

Carbon-heteroatom coupling reactions are instrumental in the synthesis of functionalized fluorene derivatives, allowing for the introduction of nitrogen- and oxygen-containing moieties, as well as the formation of complex spiro-architectures.

Buchwald-Hartwig Amination for Nitrogen-Containing Fluorene Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgrug.nl This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the context of fluorene chemistry, this methodology can be employed to introduce amino groups at various positions on the fluorene core, starting from the corresponding bromo- or chloro-substituted fluorenes. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. youtube.com Bulky and electron-rich ligands are often preferred as they promote the rates of oxidative addition and reductive elimination. youtube.com

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAPCs₂CO₃Toluene100-120
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-110
PdCl₂(dppf)dppfNaOtBuTHF60-80

This table presents typical conditions for Buchwald-Hartwig amination reactions involving aryl halides.

For the synthesis of precursors to this compound, a dihalofluorene could be selectively aminated at one position, leaving the other halogen for further functionalization. The choice of ligand and reaction conditions would be critical to control the selectivity of the amination reaction on a dihalogenated substrate.

Ullmann Coupling in Spiro-fluorene Derivative Synthesis

The Ullmann coupling, a copper-catalyzed reaction, is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of fluorene derivatives, it is particularly relevant for the creation of spiro-systems, such as spiro[fluorene-9,9′-xanthene]. researchgate.net This is achieved through an intramolecular cyclization of a suitably substituted precursor. A modified Ullmann reaction can be used to synthesize hole-transporting molecules based on a spiro[fluorene-9,9′-xanthene] core. researchgate.net

The synthesis of spiro[fluorene-9,9′-xanthene] derivatives can also be achieved through a one-pot acid-catalyzed condensation of fluorenone with a substituted phenol, followed by a cyclization reaction that can be considered a variation of the Ullmann-type condensation. 20.210.105researchgate.netarkat-usa.org

Grignard Reaction Approaches for 9,9-Disubstitution

The introduction of the two phenyl groups at the C9 position of the fluorene core is a crucial step in the synthesis of this compound. The Grignard reaction is a widely used and effective method for this transformation. rsc.orgiastate.edu The synthesis typically starts from a 2-bromo-7-chloro-9-fluorenone precursor. This ketone undergoes a nucleophilic attack by a phenylmagnesium halide Grignard reagent. The initial addition forms a tertiary alkoxide, which is then protonated during aqueous workup to yield the corresponding 9-phenyl-9-fluorenol derivative.

Subsequent dehydration of the tertiary alcohol, often under acidic conditions, generates a stabilized carbocation at the C9 position. This intermediate can then undergo a Friedel-Crafts-type reaction with an excess of benzene or a second equivalent of the Grignard reagent followed by an elimination step to afford the desired 9,9-diphenylfluorene structure. A continuous flow process has been developed for the kilogram-scale production of 9-aryl-fluoren-9-ols via the Grignard reaction, highlighting its industrial applicability. rsc.org

Starting MaterialGrignard ReagentSolventReaction ConditionsProduct
2,7-Dibromo-9-fluorenonePhenylmagnesium bromideTHF0 °C to rt2,7-Dibromo-9,9-diphenyl-9H-fluorene
9-Fluorenone4-Tolylmagnesium bromideDiethyl etherReflux9,9-Di(p-tolyl)-9H-fluorene

This table illustrates the application of the Grignard reaction for the synthesis of 9,9-diarylfluorene derivatives.

Other Cyclization and Functionalization Routes to Fluorene Derivatives

Beyond the direct functionalization of a pre-existing fluorene core, the synthesis of this compound and its analogs can be achieved through the construction of the fluorene ring system itself.

One powerful method is the intramolecular Friedel-Crafts reaction. explorationpub.comthieme-connect.comresearchgate.netnih.gov This approach typically involves the acid-catalyzed cyclization of a suitably substituted biaryl precursor. For instance, a 2-benzylbiphenyl derivative can undergo an intramolecular electrophilic aromatic substitution to form the central five-membered ring of the fluorene system. Lewis acids such as AlCl₃, FeCl₃, or Brønsted acids like sulfuric acid are commonly used to promote this cyclization. researchgate.net The substituents on the aromatic rings of the biaryl precursor will direct the position of the cyclization and ultimately determine the substitution pattern of the resulting fluorene.

Catalytic Systems and Reaction Condition Optimization in Fluorene Synthesis

The efficiency and selectivity of the synthetic methodologies discussed are highly dependent on the chosen catalytic system and the optimization of reaction conditions.

In palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling, the choice of ligand is of paramount importance. nih.govmdpi.comresearchgate.net The ligand influences the stability of the catalyst, its solubility, and the rates of the elementary steps in the catalytic cycle. For instance, in Suzuki-Miyaura coupling reactions of dihalofluorenes, the use of bulky, electron-rich phosphine ligands can lead to high yields and turnover numbers. nih.govresearchgate.net

Optimization of reaction conditions also involves the careful selection of the base, solvent, temperature, and reaction time. For example, in nucleophilic aromatic substitution reactions on dihalofluorenes, the choice of a non-polar aprotic solvent can favor the desired substitution pathway, while the use of a strong, non-nucleophilic base is crucial to avoid side reactions. nih.govresearchgate.netscienceopen.commdpi.comnih.gov The temperature must be carefully controlled to ensure sufficient reaction rates without promoting decomposition of the catalyst or starting materials. High-throughput screening techniques are increasingly being used to rapidly identify the optimal combination of these parameters for a given transformation.

Reaction TypeCatalystLigandBaseSolventKey Optimization Parameters
Suzuki CouplingPd(OAc)₂SPhosK₂CO₃Toluene/H₂OLigand structure, catalyst loading, temperature
Buchwald-HartwigPd₂(dba)₃BrettPhosNaOtBuDioxaneLigand choice, base strength, reaction time
Friedel-CraftsFeCl₃--DichloromethaneLewis acid strength, temperature

This table summarizes key catalytic systems and optimization parameters for common reactions in fluorene synthesis.

Molecular Design and Functionalization Strategies of 2 Bromo 7 Chloro 9,9 Diphenyl 9h Fluorene Derivatives

Positional Functionalization at C-2, C-7, and C-9 of the Fluorene (B118485) Core for Tunable Properties

C-2 and C-7 Positions: The bromine and chlorine substituents at the C-2 and C-7 positions are key handles for synthetic modification. mdpi.com These halogen atoms are readily substituted using a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.commdpi.com This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, and vinyl moieties. The ability to selectively functionalize these positions is crucial for extending the π-conjugation of the molecule and for introducing electron-donating or electron-withdrawing groups to tune the material's electronic characteristics. mdpi.comresearchgate.net For instance, the synthesis of 2,7-diaryl substituted fluorenes via Suzuki coupling has been shown to be an efficient method for creating materials with tailored properties. researchgate.net

C-9 Position: The C-9 position of the fluorene core is a tetrahedral sp³-hybridized carbon. researchgate.net In 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene, this position is occupied by two phenyl groups. These bulky substituents are crucial for several reasons. They enhance the solubility of the molecule in common organic solvents, which is vital for solution-based processing of devices. researchgate.net Furthermore, the non-planar arrangement of the phenyl groups provides significant steric hindrance, which helps to prevent intermolecular π-π stacking and aggregation-induced quenching in the solid state, thereby preserving high fluorescence quantum yields. researchgate.netresearchgate.net While the diphenyl groups are generally stable, modifications at the C-9 position in other fluorene derivatives, such as introducing sp²-hybridized carbon centers through Knoevenagel condensation, can planarize this part of the molecule and significantly alter its electrochemical and photophysical properties. mdpi.com

The strategic interplay of modifications at these three positions allows for fine-tuning of the molecule's properties. For example, maintaining the bulky 9,9-diphenyl structure while introducing various functional groups at the C-2 and C-7 positions is a common strategy to create a family of materials with systematically varying electronic properties but consistent processing characteristics.

Table 1: Common Functionalization Reactions at C-2 and C-7 Positions

Reaction Name Reagents Type of Bond Formed Introduced Moiety
Suzuki Coupling Arylboronic acid, Pd catalyst, Base C-C Aryl, Heteroaryl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base C-C (alkyne) Alkynyl, Arylalkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst, Base C-N Arylamine, Alkylamine
Stille Coupling Organostannane, Pd catalyst C-C Aryl, Vinyl

Incorporation of Electron-Donating and Electron-Withdrawing Moieties onto the Fluorene Scaffold

A cornerstone of molecular engineering for optoelectronic materials is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. nih.gov This design principle is readily applied to the this compound scaffold. The C-2 and C-7 positions serve as ideal locations to attach electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.govnih.gov

Electron-Donating Groups (EDGs): Typical EDGs include amine derivatives (e.g., diphenylamine, carbazole), alkoxy groups, and alkylthio groups. researchgate.netnih.gov Introducing these groups onto the fluorene core increases the electron density of the π-system. For instance, attaching a diphenylamino group via Buchwald-Hartwig amination can transform the fluorene derivative into a potent electron donor.

Electron-Withdrawing Groups (EWGs): Common EWGs used in fluorene chemistry include cyano (-CN), nitro (-NO₂), benzothiadiazole (BTZ), and benzotriazole (B28993) moieties. mdpi.comnih.gov These groups are introduced to lower the electron density of the π-system. The incorporation of a strong acceptor like benzothiadiazole at the C-2 or C-7 position can induce a significant intramolecular charge transfer (ICT) character in the molecule. mdpi.com

By combining EDGs and EWGs on the same fluorene scaffold, researchers can create molecules with a strong ICT from the donor part to the acceptor part upon photoexcitation. mdpi.com This ICT is fundamental to tuning the emission color and other photophysical properties. For example, a D-A-D type structure can be synthesized by functionalizing both the C-2 and C-7 positions with donor groups and introducing an acceptor moiety elsewhere or by using a central acceptor unit bridged by fluorene donors. nih.gov

Rational Design Principles for Modulating Electronic Structure and Energy Levels (HOMO/LUMO)

The incorporation of EDGs and EWGs directly impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The ability to precisely control the energy levels of these orbitals is arguably the most critical aspect of designing organic semiconductors for specific applications. researchgate.net

HOMO Level Modulation: The HOMO level is primarily associated with the electron-donating capability of a molecule. Introducing EDGs onto the fluorene scaffold raises the energy of the HOMO. researchgate.netresearchgate.net The stronger the electron-donating character of the substituent, the higher the resulting HOMO level. For example, an amino-substituted fluorene will have a higher HOMO energy than an alkoxy-substituted one.

LUMO Level Modulation: Conversely, the LUMO level is associated with the electron-accepting ability. Attaching EWGs to the fluorene core lowers the energy of the LUMO. researchgate.net A stronger acceptor, like a cyano or benzothiadiazole group, will result in a lower LUMO energy level compared to a weaker acceptor.

Energy Gap (E_g) Tuning: The energy gap (E_g), which is the difference between the LUMO and HOMO levels (E_g = E_LUMO - E_HOMO), determines the absorption and emission properties of the molecule. By strategically selecting EDGs and EWGs, the E_g can be precisely tuned. nih.gov

Attaching an EDG raises the HOMO, thus decreasing the energy gap.

Attaching an EWG lowers the LUMO, also decreasing the energy gap.

Combining both effects in a D-A system leads to a significant reduction in the energy gap, causing a bathochromic (red) shift in the absorption and emission spectra. mdpi.com

This rational design allows for the creation of materials that emit light across the visible spectrum, from blue to red, and for the optimization of energy level alignment with other materials in a device, which is crucial for efficient charge injection and transport. mdpi.comnankai.edu.cn

Table 2: Effect of Substituents on Frontier Orbital Energies (Illustrative)

Substituent Type at C-2/C-7 HOMO Energy Level LUMO Energy Level Energy Gap (HOMO-LUMO)
None (H) Baseline Baseline Large
Electron-Donating (e.g., -NPh₂) Increases (less negative) Minor Change Decreases
Electron-Withdrawing (e.g., -CN) Minor Change Decreases (more negative) Decreases
Donor-Acceptor Combination Increases Decreases Strongly Decreases

Conjugation Extension and Architectural Modifications for Enhanced Optoelectronic Performance

Conjugation Extension: The C-2 and C-7 positions of the this compound are ideal starting points for extending the π-system. This can be achieved by:

Introducing Aromatic/Vinylic Groups: Coupling reactions can be used to attach large, planar aromatic systems like pyrene (B120774) or additional phenyl rings. researchgate.net Introducing ethynyl (B1212043) linkages via Sonogashira coupling is another effective way to extend conjugation while maintaining molecular planarity. mdpi.com

Oligomer and Polymer Formation: The difunctional nature of the starting material allows it to be used as a monomer in polymerization reactions. For example, Suzuki polymerization can be used to create conjugated polymers where the fluorene unit is a repeating block. These polymers often exhibit superior film-forming properties and charge mobility compared to their small-molecule counterparts.

Architectural Modifications: The three-dimensional structure of the molecule also plays a critical role. The non-planar 9,9-diphenyl groups are a key architectural feature that provides solubility and suppresses quenching. researchgate.net Further architectural control can involve creating more complex structures, such as spiro-configured molecules, where two π-systems are linked through a common sp³-hybridized carbon. This can lead to materials with high thermal stability and unique electronic properties due to the orthogonal arrangement of the conjugated segments. researchgate.net The goal of these modifications is to create materials that not only have the desired electronic properties (HOMO/LUMO levels) but also possess the necessary physical characteristics, such as high thermal stability, good solubility, and excellent film-forming ability, for robust and efficient device fabrication. tue.nl

Spectroscopic and Electrochemical Characterization Techniques in Fluorene Derivative Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms and infer the three-dimensional structure of a molecule. For a compound such as 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene, NMR would be critical in confirming the successful synthesis and purity of the material. Specific chemical shifts, coupling constants, and integration values would provide definitive evidence for the arrangement of the bromo, chloro, and diphenyl substituents on the fluorene (B118485) core. While NMR data is available for related compounds like 2-Bromo-9,9-diphenylfluorene, specific spectral data for this compound is not publicly documented. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the extent of conjugation and the electronic bandgap of the material. For fluorene derivatives, the position and intensity of absorption bands are indicative of the π-conjugated system. Substituents on the fluorene backbone, such as the bromo and chloro groups in this compound, would be expected to modulate these electronic transitions. However, specific UV-Vis absorption spectra for this compound are not available in published literature.

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Emission Properties

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are vital for characterizing the light-emitting properties of materials, particularly those designed for applications in organic light-emitting diodes (OLEDs). PL spectroscopy measures the emission of light from a material after it has absorbed photons, providing insights into its fluorescence or phosphorescence characteristics, quantum yield, and emission color. EL spectroscopy, on the other hand, examines the light emitted when an electrical current is passed through the material, which is a direct measure of its performance in a device. The emission properties of fluorene derivatives are highly tunable through chemical modification. Despite the importance of these techniques, specific PL and EL data for this compound have not been reported in the available scientific literature.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation (in FTIR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific bond vibrations (stretching, bending, etc.). These spectra serve as a molecular "fingerprint" and can be used to identify functional groups present in the molecule. For this compound, characteristic peaks corresponding to the C-Br, C-Cl, C-H, and C=C bonds of the aromatic rings would be expected. While FTIR and Raman spectra are documented for the related compound 2-Bromo-9,9-diphenyl-9H-fluorene, specific data for the chloro-substituted derivative is not publicly available. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's properties in solid-state devices. The crystal structure of fluorene derivatives can significantly influence their charge transport and luminescent properties. Crystallographic data for related compounds like 2,7-Dibromo-9,9-dimethyl-9H-fluorene have been reported, but a crystal structure for this compound is not available in the literature. nih.govresearchgate.net

Cyclic Voltammetry for Electrochemical Properties and Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of a compound. It provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing materials for electronic applications. By measuring the oxidation and reduction potentials, the electrochemical stability and the energy levels of a compound can be determined. While the electrochemical properties of many fluorene-based materials have been studied, specific cyclic voltammetry data for this compound is not found in the public domain.

Applications of 2 Bromo 7 Chloro 9,9 Diphenyl 9h Fluorene in Advanced Materials Research

Role as an Intermediate in Organic Light-Emitting Diodes (OLEDs)

The 9,9-diphenylfluorene (B150719) core is a well-established building block for OLED materials due to its high thermal stability and wide bandgap, which are prerequisites for efficient and long-lasting devices. nih.gov The specific halogenation pattern of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene makes it a valuable intermediate for various components of an OLED device. made-in-china.com

Emitter Materials Research for Blue and Tunable Emission

The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. The fluorene (B118485) core is a prominent scaffold for blue emitters due to its inherent wide bandgap. rsc.org The bromo and chloro groups on this compound can be strategically functionalized to introduce electron-donating or electron-accepting moieties, thereby tuning the emission color. nih.gov

For instance, through a Suzuki coupling reaction, an electron-donating group could be introduced at the 2-position (via the more reactive bromo-substituent) and an electron-accepting group at the 7-position. This donor-acceptor architecture is a common strategy for creating molecules with intramolecular charge transfer (ICT) characteristics, leading to tunable emission from blue to other colors. nih.gov The synthesis of various 2,7-disubstituted fluorene derivatives has demonstrated the viability of this approach for achieving a wide range of emission colors. researchgate.netnih.gov

Table 1: Potential Emitter Structures Derivable from this compound

Position of SubstitutionReactant TypePotential Emission Color
2-position (Br) and 7-position (Cl)Arylboronic acids with donor/acceptor groupsBlue, Green, Yellow
2-position (Br)Aromatic aminesDeep Blue
7-position (Cl)π-extended aromatic systemsTunable emission

This table represents a hypothetical projection based on known reactivity and structure-property relationships in fluorene chemistry.

Host Materials Development for Phosphorescent and Fluorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating energy transfer to the phosphorescent guest emitter. A high triplet energy (T1) is a crucial requirement for host materials to prevent back energy transfer from the guest. The 9,9-diphenylfluorene unit is known to contribute to a high T1. By functionalizing the 2- and 7-positions of this compound with charge-transporting moieties, it is possible to develop bipolar host materials. rsc.orgnih.gov

For instance, a hole-transporting unit like a carbazole (B46965) or triphenylamine (B166846) derivative could be attached at one position, and an electron-transporting unit at the other. This would lead to a balanced charge injection and transport within the emissive layer, improving device efficiency and reducing roll-off. rsc.org The development of spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials has shown high external quantum efficiencies (EQE) in yellow OLEDs, demonstrating the potential of such tailored fluorene structures. rsc.org Similarly, for fluorescent OLEDs, this compound can be used to synthesize hosts that can form efficient exciplexes with emitter dopants, enhancing device performance. nih.gov

Charge Transport Layer (CTL) Engineering and Optimization

The engineering of charge transport layers (CTLs), including hole transport layers (HTLs) and electron transport layers (ETLs), is essential for achieving high-performance OLEDs. The versatility of this compound allows for its use in synthesizing materials for both types of layers.

Contribution to Organic Field-Effect Transistors (OFETs)

Fluorene derivatives are also prominent in the field of OFETs, where they serve as the active semiconductor layer. tandfonline.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Organic Semiconductor Development and Device Performance Studies

The extended π-conjugation of the fluorene core provides a good foundation for efficient charge transport. By extending the conjugation of this compound through polymerization or by attaching other conjugated groups via its reactive halogen sites, new organic semiconductors can be developed. researchgate.net The diphenyl groups at the C9 position can help to control the intermolecular packing in the solid state, which is a critical factor for charge transport.

Research on fluorene derivatives with various electron-accepting groups has shown that it is possible to tune the material to exhibit either p-type (hole-transporting) or n-type (electron-transporting) characteristics. tandfonline.com For example, functionalization with dicyanovinylene has been shown to induce n-channel characteristics in fluorene derivatives. tandfonline.com

Charge Carrier Mobility Studies in Fluorene-Based Thin Films

The charge carrier mobility in thin films of organic semiconductors is highly dependent on the molecular structure and the resulting solid-state packing. rsc.org The introduction of different functional groups onto the this compound core would significantly influence the intermolecular interactions and, consequently, the charge carrier mobility.

Studies on other fluorene-based materials have shown hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs. nih.gov The specific halogenation of the target compound could also influence the electronic properties and packing. Halogen atoms can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's stability against oxidation. rsc.org Furthermore, C-H···F/Cl/Br interactions can play a role in the supramolecular organization, potentially enhancing charge carrier mobility. rsc.org

Table 2: Anticipated Properties of OFETs based on this compound Derivatives

Derivative TypeExpected Majority CarrierPotential Mobility Range (cm²/Vs)
Polymerized via Suzuki Couplingp-type or n-type10⁻⁵ - 10⁻³
Functionalized with electron-donating groupsp-type10⁻⁴ - 10⁻²
Functionalized with electron-withdrawing groupsn-type10⁻⁴ - 10⁻²

This table presents a prospective outlook based on typical performance of fluorene-based OFETs.

Utilization in Organic Photovoltaics (OPVs) and Solar Cell Technologies

Polyfluorene-based materials are extensively investigated for their potential use in the active layer of organic photovoltaic devices. Their broad absorption spectra and good charge transport characteristics are advantageous for solar cell applications. Typically, polyfluorenes are used in polymer:polymer or polymer:fullerene blend systems that form the photoactive layer of a solar cell. The performance of these devices is highly dependent on the energy levels, charge carrier mobility, and morphology of the active layer materials.

While the general class of polyfluorenes is a staple in OPV research, specific studies detailing the synthesis and performance of photovoltaic devices explicitly incorporating polymers derived from this compound are not prominently available in the reviewed scientific literature. Its role is primarily categorized as a monomer or intermediate, suggesting it is a building block for more complex structures intended for such applications. dakenchem.com

Applications in Fluorescent Sensors and Probes

The inherent fluorescence of the fluorene unit makes its derivatives excellent candidates for chemical sensors and biological probes. researchgate.net The high fluorescence quantum yield of many polyfluorenes can be quenched or altered by the presence of specific analytes, forming the basis of "turn-off" or ratiometric fluorescent sensing. researchgate.net The functional groups on the fluorene backbone can be tailored to impart selectivity towards detecting various substances, from nitroaromatic compounds to metal ions.

Despite the suitability of the fluorene scaffold for sensing applications, there is no specific research available in the public domain that demonstrates the use of this compound as a direct fluorescent sensor or as a monomer in a polymer specifically designed for sensing applications.

Polymerization Studies and Polyfluorene-Based Conjugated Systems

Polyfluorenes are a crucial class of photoactive and electroactive polymers. nih.gov The fluorene structure provides a rigid, planar biphenyl (B1667301) unit within the polymer backbone, leading to highly conjugated systems with delocalized molecular orbitals and a reduced band gap. rsc.org

The synthesis of polyfluorene derivatives is commonly achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for creating the carbon-carbon bonds that form the polymer backbone. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of a dihalo-fluorene monomer (such as a dibromo-fluorene) with a fluorene-diboronic acid or ester. nih.govresearchgate.net Other methods like Yamamoto coupling, which involves a nickel(0)-mediated reductive polymerization of dihalo-aromatic monomers, are also employed. nih.gov

As a di-halogenated fluorene, this compound is a potential monomer for such polymerization reactions. The different reactivity of the bromo and chloro substituents could allow for selective or sequential polymerization steps. However, specific polymerization studies detailing reaction conditions, catalyst systems, and the resulting polymer characteristics (e.g., molecular weight, polydispersity) using this particular monomer were not found in the reviewed literature.

In the field of organic electronics, it is a fundamental principle that molecular structure dictates function. rsc.org For polyfluorenes, minor structural changes to the monomer can have a dramatic impact on the final polymer's properties. Key relationships include:

Side Chains: The nature of the substituent groups at the C9 position (in this case, two phenyl groups) significantly influences solubility, processability, film morphology, and intermolecular interactions. Bulky groups like phenyls can disrupt π-π stacking, which can affect charge transport and luminescence efficiency. researchgate.netnih.gov

Backbone Conjugation: The planarity of the fluorene units and the nature of the co-monomers in copolymers determine the effective conjugation length, which in turn governs the polymer's absorption and emission wavelengths (i.e., its color) and its HOMO/LUMO energy levels.

Halogen End Groups: In polymer synthesis, the terminal halogen groups (like bromine or chlorine) can be detrimental to the optoelectronic properties and device stability, often requiring end-capping procedures to replace them with inert groups. nih.gov

While these principles apply broadly to all polyfluorenes, specific experimental data correlating the structure of polymers made from this compound to their optoelectronic functionality is not available.

Exploration in Other Functional Materials (e.g., Two-Photon Absorbing Materials, Photochromic Materials, Non-Linear Optical Materials)

The extended π-conjugated system of fluorene derivatives makes them attractive for various advanced materials applications beyond OLEDs and OPVs.

Two-Photon Absorption (2PA): Materials with high 2PA cross-sections are valuable for applications like 3D microfabrication, optical data storage, and bioimaging. The 2PA properties of fluorene-based molecules can be enhanced by creating donor-π-acceptor (D-π-A) structures.

Non-Linear Optical (NLO) Materials: NLO materials have applications in optical switching, frequency conversion, and telecommunications. Organic molecules with large hyperpolarizability, often achieved with push-pull electronic systems, are sought for this purpose. The bromo group has been noted to potentially improve the molecular hyperpolarizability and favor the acentric crystal structures required for second-harmonic generation (SHG).

Photochromic Materials: These materials can reversibly change their optical properties (e.g., color) upon irradiation with light. While certain complex organic molecules exhibit photochromism, this is not a widely reported application for simple fluorene monomers.

Although other fluorene derivatives have been synthesized and characterized for their NLO and 2PA properties, nih.gov specific research exploring the potential of this compound or its derivatives in these specialized fields is not documented in the available literature.

Challenges and Future Directions in 2 Bromo 7 Chloro 9,9 Diphenyl 9h Fluorene Research

Development of Green and Sustainable Synthetic Routes for Fluorene (B118485) Scaffolds

The multi-step synthesis of complex, polysubstituted fluorenes often relies on traditional methods that can be resource-intensive and generate significant chemical waste. researchgate.net For instance, the synthesis of the core fluorene structure can involve the dehydrogenation of diphenylmethane (B89790) or the reduction of fluorenone. wikipedia.org Subsequent functionalization, such as halogenation and arylation, frequently employs transition-metal catalysts (e.g., Palladium) and may require harsh reaction conditions. researchgate.netresearchgate.net While effective, these methods present challenges regarding catalyst cost, toxicity, and removal from the final product.

A significant challenge lies in developing more environmentally benign synthetic protocols. One promising area is the use of aerobic oxidation, which employs air as the oxidant, to convert 9H-fluorenes into 9-fluorenones, a key intermediate, under ambient conditions with a simple base like KOH. rsc.org This approach offers high yields and purity for various substituted fluorenones. rsc.org Other modern strategies focus on improving the efficiency of C-C bond formation to build the fluorene skeleton or add substituents. Palladium-catalyzed cascade reactions have been developed for the regioselective synthesis of polysubstituted fluorenes, which can improve step economy and reduce waste from pre-functionalized substrates. researchgate.net Rhodium-catalyzed "stitching reactions" also represent a convergent approach to building the fluorene core under mild conditions. nih.gov The future of synthesizing scaffolds like that of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene will depend on the continued development of these greener and more efficient catalytic systems, moving away from stoichiometric reagents and harsh conditions toward sustainable, atom-economical processes.

Advanced Material Integration and Novel Device Architecture Optimization

Fluorene derivatives are prime candidates for active components in organic electronic devices, especially organic light-emitting diodes (OLEDs), due to their charge transport properties and high fluorescence. mdpi.com The specific substitutions on the this compound molecule suggest its potential use as a host material for phosphorescent emitters or as a component in charge-transporting layers. A major challenge is the effective integration of these materials into multi-layered device stacks to achieve optimal performance, including high efficiency, color purity, and operational stability.

Exploration of Novel Substitution Patterns and Hybrid Systems for Enhanced Performance

The electronic and photophysical properties of fluorene-based materials are highly tunable through chemical modification. The substitution pattern on the fluorene core dictates the material's ultimate function. The subject compound, with bromo and chloro groups at C2 and C7 and diphenyl groups at C9, is just one of countless potential arrangements. Research has shown that substitutions at the C2 and C7 positions significantly influence both thermal and optical properties, while modifications at the C9 position primarily affect thermal stability and solubility. researchgate.netresearchgate.net The bulky diphenyl groups at the C9 position, for instance, are a common strategy to ensure long-term morphological stability by preventing aggregation and crystallization. researchgate.netossila.com

Deeper Understanding of Structure-Property Relationships for Predictive Material Design

While synthetic chemists can create a vast library of fluorene derivatives, a trial-and-error approach to finding high-performance materials is inefficient. A critical challenge is to develop a deep, quantitative understanding of the relationship between a molecule's three-dimensional structure and its resulting electronic, optical, and thermal properties. This knowledge is essential for creating predictive models that can guide the design of new molecules with desired characteristics.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools in this endeavor. mdpi.com These calculations can predict key parameters like molecular orbital energy levels (HOMO/LUMO), energy gaps, and absorption spectra, which correlate with experimentally measurable properties. mdpi.com For example, studies on dibenzofulvene derivatives of fluorene have shown that modifying the C9 position can significantly lower the energy gap and oxidation potential, making the materials more suitable for hole-transport applications. mdpi.com Experimental results from UV-Vis absorption, photoluminescence spectroscopy, and electrochemical measurements provide the necessary data to validate and refine these theoretical models. mdpi.commdpi.com By combining theoretical calculations with empirical data, researchers can build robust models that explain how specific structural modifications—such as the type and position of electron-donating or electron-withdrawing groups—influence the final properties of the material. mdpi.comnih.gov Achieving this predictive capability is a key goal for accelerating the discovery of next-generation materials based on the fluorene scaffold.

Table 1: Comparison of Experimentally Determined Properties for Substituted Fluorene Derivatives

Compound/Derivative Class Key Structural Modification Impact on Properties Reference
Dibenzofulvene Derivatives Modification at C9 position with N-donor substituents Significant redshift of absorption bands; reduction of energy gap; decreased and reversible oxidation potential. mdpi.com
2,7-Disubstituted Fluorenes Pyrenyl groups at C2, C7 Leads to blue-emitting materials with high thermal stability and electroluminescence efficiency. researchgate.net
Fluorene-DBT Copolymers Integration of DBT units into polyfluorene backbone Quenches fluorene fluorescence, resulting in saturated red emission. rsc.org
2,3-Disubstituted Fluorenes Introduction of TPA and TRz groups at C2, C3 Creates effective host materials for green PHOLEDs with high triplet energy and efficiency. nih.gov

Scalability and Industrial Feasibility of Synthesis and Application in Emerging Technologies

Researchers have demonstrated the multigram-scale synthesis of certain fluorene-based polymers, highlighting that scalable processes are achievable. nih.gov For instance, an ester-functionalized poly(aniline-co-fluorene) polymer was synthesized efficiently at a large scale for use in battery cathodes. nih.gov The development of transition-metal-free reaction conditions, such as the Lewis acid-catalyzed cycloaromatization for synthesizing certain benzo[a]fluorenes, offers a path toward more operationally simple and air-tolerant processes suitable for gram-scale production. researchgate.net The industrial feasibility also depends on the target application. For high-value electronics like OLED displays, more complex and costly syntheses may be justifiable. However, for broader applications in emerging technologies like flexible electronics or solution-processable batteries, low-cost and high-throughput manufacturing is essential. rsc.orgnih.gov Therefore, future research must balance the pursuit of ideal material properties with the pragmatic constraints of industrial production, ensuring that novel fluorene derivatives can be manufactured at a scale and cost that allows for their integration into next-generation technologies.

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-7-chloro-9,9-diphenyl-9H-fluorene, and how can purity be optimized?

Methodological Answer:
The synthesis of halogenated fluorene derivatives typically involves sequential functionalization. For this compound, a plausible route includes:

Core Formation : Construct the fluorene backbone via Friedel-Crafts alkylation or transition metal-catalyzed coupling to introduce diphenyl groups at the 9-position .

Halogenation : Electrophilic halogenation (e.g., using Br₂/FeBr₃ for bromination and Cl₂/AlCl₃ for chlorination) at the 2- and 7-positions, leveraging directing effects of substituents.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (toluene/ethanol) to isolate the product. Purity (>98%) can be confirmed via HPLC or GC-MS .

Basic: What analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, diphenyl groups) and halogen positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺: 473.04 for C₂₅H₁₇BrCl).
  • Elemental Analysis : Quantify Br and Cl content via combustion analysis.
  • HPLC/GC-MS : Monitor purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H302: harmful if swallowed) .
  • Storage : Store in sealed, light-resistant containers under dry conditions at room temperature. Incompatible with strong oxidizers; segregate from acids/bases .
  • Spill Management : Absorb with inert material (e.g., sand), dispose as halogenated waste under local regulations .

Advanced: How do bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromine at the 2-position is more reactive than chlorine (C-Br bond dissociation energy ≈ 65 kcal/mol vs. C-Cl ≈ 81 kcal/mol), enabling selective functionalization at Br sites with arylboronic acids .
  • Buchwald-Hartwig Amination : Chlorine at the 7-position can participate in Pd-catalyzed amination under high-temperature conditions (e.g., 110°C, Xantphos ligand).
  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) and reduce dehalogenation side reactions .

Advanced: What role does this compound play in optoelectronic material design?

Methodological Answer:

  • OLED Applications : The diphenylfluorene core enhances thermal stability and hole-transport properties. Bromine/chlorine substituents enable further functionalization (e.g., phosphorescent dopants via Ir or Pt complexes) .
  • Polymer Synthesis : Acts as a monomer in conjugated polymers (e.g., via Stille coupling) for light-emitting diodes (LEDs). Electrochemical studies (cyclic voltammetry) show a HOMO level of -5.4 eV, suitable for electron transport layers .

Advanced: How can computational methods predict electronic properties and reaction pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (FMOs). Bromine/chlorine inductively lower LUMO levels, enhancing electron affinity .
  • Reaction Pathway Simulation : Transition state analysis (IRC) for halogen displacement reactions. Solvent effects (toluene vs. DMF) can be modeled using PCM to predict regioselectivity .

Advanced: How to resolve contradictions in reported physical properties (e.g., boiling point)?

Methodological Answer:

  • Experimental Validation : Measure boiling point via differential scanning calorimetry (DSC) under reduced pressure (e.g., 424°C at 760 mmHg for analogous compounds ).
  • Literature Cross-Referencing : Compare with structurally similar compounds (e.g., 7-bromo-2-iodo-9,9-dimethyl-9H-fluorene, boiling point 424.2°C ). Discrepancies may arise from impurities or measurement techniques.

Advanced: What strategies optimize yield in large-scale syntheses for academic research?

Methodological Answer:

  • Batch Reactor Optimization : Scale reactions using a jacketed reactor with precise temperature control (e.g., 0°C for bromination to minimize dihalogenation).
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce costs and improve turnover number (TON) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.